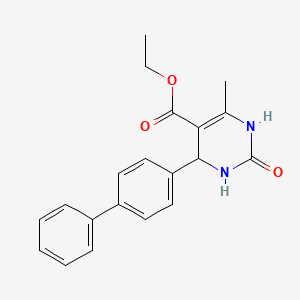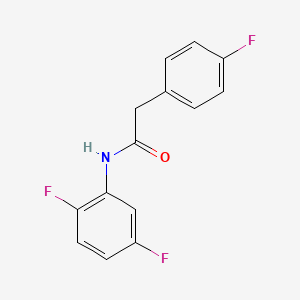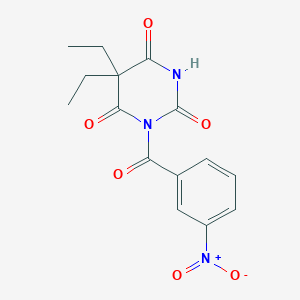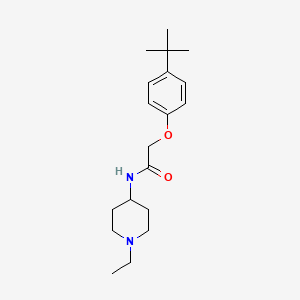
5-chloro-N'-(3-pyridinylmethylene)-2-thiophenecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N'-(3-pyridinylmethylene)-2-thiophenecarbohydrazide, also known as 5-Cl-3-PMTH, is a chemical compound with potential pharmacological properties. It belongs to the class of hydrazide derivatives and has been studied for its potential use as an anti-tumor and anti-inflammatory agent.
Mechanism of Action
The exact mechanism of action of 5-chloro-N'-(3-pyridinylmethylene)-2-thiophenecarbohydrazide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in cancer cell growth and inflammation. It has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that 5-chloro-N'-(3-pyridinylmethylene)-2-thiophenecarbohydrazide has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including topoisomerase II and COX-2, which are involved in cancer cell growth and inflammation, respectively. It has also been shown to reduce the production of reactive oxygen species (ROS), which can contribute to cellular damage and inflammation.
Advantages and Limitations for Lab Experiments
One advantage of using 5-chloro-N'-(3-pyridinylmethylene)-2-thiophenecarbohydrazide in lab experiments is its potential as a selective anti-tumor and anti-inflammatory agent. Its ability to target specific enzymes and signaling pathways makes it a promising candidate for further research. However, one limitation is that the exact mechanism of action is not fully understood, and further studies are needed to determine its safety and efficacy in humans.
Future Directions
There are several potential future directions for research on 5-chloro-N'-(3-pyridinylmethylene)-2-thiophenecarbohydrazide. One area of interest is its use in combination with other anti-cancer and anti-inflammatory agents. Another direction is exploring its potential as a treatment for other diseases, such as Alzheimer's and Parkinson's disease, which have been linked to inflammation. Additionally, further studies are needed to determine its safety and efficacy in humans, as well as its potential for use in drug development.
Synthesis Methods
The synthesis of 5-chloro-N'-(3-pyridinylmethylene)-2-thiophenecarbohydrazide involves the reaction of 2-thiophenecarbohydrazide with 3-pyridinecarboxaldehyde in the presence of a chlorinating agent. The reaction takes place in a solvent such as ethanol or methanol and requires careful control of the reaction conditions to obtain a high yield of the desired product.
Scientific Research Applications
5-chloro-N'-(3-pyridinylmethylene)-2-thiophenecarbohydrazide has been extensively studied for its potential use in cancer treatment. Research has shown that it has anti-tumor activity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer. It has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
5-chloro-N-[(Z)-pyridin-3-ylmethylideneamino]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3OS/c12-10-4-3-9(17-10)11(16)15-14-7-8-2-1-5-13-6-8/h1-7H,(H,15,16)/b14-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGYBUEOKDOQJOJ-AUWJEWJLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=NNC(=O)C2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=N\NC(=O)C2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
30 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49823573 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-chloro-N'-[(Z)-pyridin-3-ylmethylidene]thiophene-2-carbohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B4959624.png)
![3-(1,3-benzodioxol-5-yl)-5-isonicotinoyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4959627.png)
![4-[(4-fluorophenyl)amino]-6-[(1-phenylethyl)amino]-1,3,5-triazine-2-thiol](/img/structure/B4959638.png)


![N-[4-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B4959645.png)
![ethyl 6a-(3-nitrophenyl)-4,6-dioxo-5-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B4959663.png)
![7-(3-chloro-4-fluorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4959669.png)

![2-(3,4-dimethoxybenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B4959692.png)
![1-methyl-4-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethyl}piperazine](/img/structure/B4959695.png)